molecular formula C17H19ClFNO2 B276015 N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine

N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine

Cat. No. B276015
M. Wt: 323.8 g/mol
InChI Key: UKLCMVFSMKGFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine, also known as 2C-C-NBOMe, is a novel psychoactive substance that belongs to the NBOMe family. This compound was first synthesized by Ralf Heim and colleagues in 2011 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,

Mechanism of Action

The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, particularly serotonin, dopamine, and glutamate. The hallucinogenic effects of N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine are thought to be due to its interaction with the 5-HT2A receptor in the prefrontal cortex, which is involved in perception, mood, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine are similar to other NBOMe compounds and include increased heart rate, blood pressure, body temperature, and pupil dilation. These effects are thought to be due to the activation of the sympathetic nervous system. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine can induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine has a long duration of action, which allows for extended experiments. However, there are also limitations to using N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine in lab experiments. Its hallucinogenic effects can make it difficult to interpret results, and its recreational use raises ethical concerns.

Future Directions

There are several future directions for research on N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine. One area of interest is the development of new NBOMe compounds with improved pharmacological properties, such as increased selectivity for the 5-HT2A receptor or decreased hallucinogenic effects. Additionally, researchers are interested in studying the potential therapeutic applications of NBOMe compounds, particularly for the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of NBOMe compounds on the brain and body.
In conclusion, N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine is a novel psychoactive substance that has gained popularity as a recreational drug. However, its scientific research application is also significant, particularly for studying the mechanism of action and biochemical and physiological effects of NBOMe compounds. While there are advantages and limitations to using N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine in lab experiments, there are also many future directions for research on this compound and other NBOMe compounds.

Synthesis Methods

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine involves the reaction of 2C-C with 2-fluoroamphetamine and 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography. This synthesis method is relatively simple and can yield high purity products.

Scientific Research Applications

N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been used in scientific research to study its mechanism of action and biochemical and physiological effects. This compound is a potent agonist of the serotonin 2A receptor (5-HT2A), which is responsible for mediating the hallucinogenic effects of psychedelics. Researchers have used N-(3-chloro-4,5-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine to study the structure-activity relationship of NBOMe compounds and their interaction with the 5-HT2A receptor.

properties

Molecular Formula

C17H19ClFNO2

Molecular Weight

323.8 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C17H19ClFNO2/c1-21-16-10-12(9-14(18)17(16)22-2)11-20-8-7-13-5-3-4-6-15(13)19/h3-6,9-10,20H,7-8,11H2,1-2H3

InChI Key

UKLCMVFSMKGFDX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2F)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2F)Cl)OC

Origin of Product

United States

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